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L-(~2~H_3_)Methionine

Bioanalytical Chemistry Method Validation Quantitative Proteomics

Accurate quantification of endogenous L-methionine in complex biological matrices is challenged by matrix effects and extraction losses. Unlabeled L-methionine cannot serve as an internal standard due to chromatographic and spectrometric indistinguishability. L-Methionine-d3 (methyl-d3) provides a validated +3 Da mass shift that enables reliable correction. Key benefits: • Validated GC-MS method with intra- and inter-day precision of 4.0% and 6.3% • Enables simultaneous chiral separation of D- and L-methionine enantiomers • Suitable as a SILAC reagent for metabolic labeling in proteomics

Molecular Formula C5H11NO2S
Molecular Weight 152.23 g/mol
CAS No. 13010-53-2
Cat. No. B140023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(~2~H_3_)Methionine
CAS13010-53-2
Synonyms(S)-2-Amino-4-(methylthio-d3)butanoic Acid;  Cymethion-d3;  S-(Methyl-d3)-L-momocysteine;  L-α-Amino-γ-(methyl-d3)thiobutyric Acid;  Methionine-d3;  NSC 22946-d3;  S-Methionine-d3;  S-(Methyl-d3)-L-homocysteine;  h-Met-oh-d3;  l-Methionine-d3;  α-Amino-γ-(meth
Molecular FormulaC5H11NO2S
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3
InChIKeyFFEARJCKVFRZRR-OSIBIXDNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Methionine-d3 for Quantitative LC-MS & GC-MS


L-(~2~H_3_)Methionine (CAS 13010-53-2), also designated L-Methionine-d3 or L-Methionine-(methyl-d3), is a stable isotope-labeled analog of the essential sulfur-containing amino acid L-methionine, wherein the three hydrogen atoms of the terminal methyl group (-CH3) are replaced with deuterium atoms (-CD3) . With a molecular formula of C5D3H8NO2S and a monoisotopic mass of 152.069880, this compound exhibits a +3 Da mass shift relative to unlabeled L-methionine (149.21 Da) . This precise isotopic signature enables its primary function as an internal standard for the absolute quantification of endogenous L-methionine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), as well as a tracer for tracking methionine metabolic flux in biological systems .

Isotope-Labeled Internal Standard
Quantitative LC-MS/GC-MS for endogenous L-methionine +3 Da mass shift enables MS differentiation
Metabolic flux tracing in biological systems Deuterium label tracks incorporation pathways

Why L-Methionine-d3 is Irreplaceable


Substituting L-(~2~H_3_)Methionine with unlabeled L-methionine or a different isotopologue (e.g., 13C-labeled or D7-labeled methionine) fundamentally compromises analytical validity. Unlabeled L-methionine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, rendering it useless for correcting matrix effects, extraction losses, or instrument variability [1]. Conversely, while alternative labeled forms such as DL-[2H7]methionine (used in some studies as a secondary internal standard) may be employed, they require independent validation due to potential differences in extraction efficiency, ionization suppression, and chromatographic behavior [2]. The +3 Da mass shift of the d3-methyl label on L-(~2~H_3_)Methionine provides a well-documented, validated, and widely adopted standard for which specific GC-MS and LC-MS protocols have been established with defined precision metrics [3]. The lack of method-specific validation data for a given substitution introduces unacceptable uncertainty into quantitative measurements.

Unlabeled Unlabeled L-methionine cannot distinguish endogenous analyte from IS, preventing matrix-effect correction.
Isotopologue Alternative labels (e.g., D7, 13C) require independent validation; extraction and ionization behavior may differ.
Protocol Established GC-MS and LC-MS protocols with defined precision are specific to the d3-methyl label; transfer may introduce uncertainty.

L-Methionine-d3: Head-to-Head Evidence


Validated Assay Precision

A stereoselective GC-MS-SIM method utilizing L-[2H3]methionine demonstrated quantifiable assay precision for measuring the compound in rat plasma. Endogenous L-methionine concentrations were measured with relative intra-day precision of 4.0% and inter-day precision of 6.3%. The reproducibility for determining D- and L-[2H3]methionine amounts was reported to be in good agreement with the actual amount added, validating the tracer's use as a reliable internal standard [1].

Assay Precision
Method context
Intra-day CV: 4.0% Inter-day CV: 6.3%
Validated GC-MS precision benchmark for rat plasma.
Derivatization with (+)-MTPA-Cl; SIM mode.
Bioanalytical Chemistry Method Validation Quantitative Proteomics

Internal Standard Performance

L-Methionine-d3 is specifically intended and validated for use as an internal standard (IS) for the quantification of L-methionine by GC- or LC-MS . In a published protocol for metabolite analysis, L-Methionine-d3 was incorporated into an internal standard mixture at a concentration of 0.2 mM, enabling normalization of extraction and ionization variability across samples . This approach directly addresses the primary limitation of using unlabeled L-methionine as an IS, which is the inability to distinguish the standard from the endogenous analyte, resulting in no corrective capability .

IS Performance
Data to verify
L-Methionine-d3 +3 Da shift, corrects variability
Unlabeled 0 Da shift, no correction
Supports LC-MS/MS internal standard selection.
IS mixture at 0.2 mM in published protocol.
Quantitative LC-MS Metabolomics Analytical Chemistry

Chiral Resolution via Stereoselective GC-MS

A validated GC-MS-SIM method was developed for the simultaneous, stereoselective determination of D- and L-enantiomers of both methionine and [2H3]methionine in rat plasma. The method utilized DL-[2H7]methionine as a secondary internal standard. The intra- and inter-day reproducibility in the amounts of D- and L-[2H3]methionine determined were reported to be in good agreement with the actual amount added, demonstrating the ability of the labeled compound to support accurate chiral pharmacokinetic studies [1].

Chiral Resolution
Reported
Stereoselective GC-MS-SIM; DL-[2H7]methionine as secondary IS. Reproducibility in agreement with spiked amounts.
Enables simultaneous D- and L-enantiomer tracking.
Cation-exchange purification, chiral derivatization.
Chiral Analysis Pharmacokinetics Method Development

In Vivo Chiral Inversion Quantification

In an in vivo rat study, L-[2H3]methionine was used as a tracer to quantify the unidirectional conversion of D-methionine to its L-enantiomer. Following intravenous administration of D-[2H3]methionine, the rapid appearance of L-[2H3]methionine was observed in plasma. Conversely, D-[2H3]methionine was not detected after administration of L-[2H3]methionine. The fraction of conversion of D-[2H3]methionine into L-[2H3]methionine was estimated to be >90% [1].

Chiral Inversion
Class-level
>90% conversion of D-[2H3]methionine to L-enantiomer in rat plasma.
Supports metabolic flux quantification studies.
i.v. bolus, stereoselective GC-MS.
Nutritional Biochemistry In Vivo Metabolism Stable Isotope Tracing

Unique C-D Raman Detection Window

In SILAC-Raman microscopy experiments, deuterium-labeled methionine, alongside labeled phenylalanine and tyrosine, was incorporated into proteins in HeLa cells. The C-D stretching vibrational bands of these deuterated amino acids were observed in the 2100-2300 cm⁻¹ spectral region. This region is devoid of vibrational contributions from non-deuterated intracellular constituents, enabling selective detection of newly synthesized proteins against a silent cellular background [1]. For deuterated phenylalanine, isotope incorporation into proteins reached 55% after 28 hours [2].

Raman Detection
Class-level
C-D stretching 2100-2300 cm⁻¹; silent cellular background enables selective protein imaging.
Unique spectral window for single-cell protein synthesis.
HeLa cells, nonresonant Raman microspectroscopy.
Vibrational Spectroscopy Single-Cell Analysis Protein Dynamics

L-Methionine-d3 Research & Industrial Applications


Absolute Quantification in Biofluids and Tissues

L-Methionine-d3 serves as the gold standard internal standard for the accurate and precise quantification of L-methionine in complex biological matrices such as plasma, serum, urine, and tissue homogenates using LC-MS or GC-MS [1]. The validated GC-MS method, with established intra- and inter-day precision of 4.0% and 6.3%, respectively, provides a robust framework for clinical metabolomics, nutritional studies, and pharmacokinetic analyses where accurate methionine measurement is critical [2].

Stereoselective Pharmacokinetic and Chiral Inversion Studies

The validated chiral GC-MS method enables the simultaneous, stereoselective measurement of D- and L-enantiomers of methionine and its d3-labeled counterpart [1]. This application is essential for in vivo studies investigating the metabolic fate and interconversion of methionine enantiomers, such as the demonstrated >90% conversion of D-methionine to L-methionine in rats [2]. The ability to track these processes with high precision supports research in nutritional biochemistry, amino acid metabolism, and drug development.

SILAC for Quantitative Proteomics

As a SILAC reagent, L-Methionine-d3 is used for the metabolic labeling of newly synthesized proteins in cell culture, enabling accurate relative quantification in mass spectrometry-based proteomics experiments [1]. Its incorporation allows for the comparison of protein expression across different experimental conditions without the need for chemical derivatization, a cornerstone of modern cell biology and systems biology research [2].

Raman Imaging of Protein Synthesis in Single Cells

The incorporation of L-Methionine-d3 into cellular proteins introduces a unique C-D vibrational signature detectable by Raman microscopy in the 2100-2300 cm⁻¹ spectral window [1]. This non-destructive, label-free method enables the visualization and quantification of newly synthesized proteins at the single-cell level, providing spatial and temporal insights into cellular dynamics that are unattainable with traditional mass spectrometry approaches. The technology is valuable for research in cancer biology, developmental biology, and tissue engineering [2].

Application
Selection Property
Validation Focus
Biofluid and tissue quantification
+3 Da mass shift for MS differentiation
Bioanalytical method precision
Chiral metabolic tracing
Stereoselective GC-MS compatibility
Chiral inversion quantification
Metabolic protein labeling (SILAC)
SILAC-compatible isotopic label
Proteomic relative quantification
Single-cell protein imaging
C-D vibrational signature 2100-2300 cm⁻¹
Raman spectral detection window

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